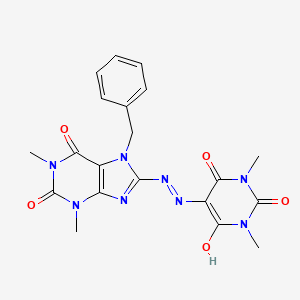![molecular formula C18H18N6O B2683187 2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2200775-91-1](/img/structure/B2683187.png)
2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Synthetic Studies
The exploration of the structural aspects and synthetic approaches for compounds related to 2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has led to the development of various derivatives with potential pharmacological activities. For instance, the synthesis and structure-activity relationship (SAR) studies of 2-aminopyrimidine-containing ligands for the histamine H4 receptor highlight the importance of systematic modifications to optimize potency and investigate anti-inflammatory and antinociceptive activities (Altenbach et al., 2008). Similarly, the synthesis of photo- and ionochromic azomethine imines based on 5-phenylpyrazolidin-3-one showcases the exploration of novel compounds with unique spectral-luminescent properties (Bren et al., 2018).
Anticancer and Anti-inflammatory Applications
Research into novel pyrazolopyrimidines derivatives has demonstrated significant anticancer and anti-5-lipoxygenase activities, offering insights into their potential therapeutic applications. One study synthesized a series of these derivatives, revealing their efficacy as anticancer agents in vitro and their role in inflammation regulation (Rahmouni et al., 2016).
Coordination Chemistry and Material Science
The synthesis of iron(II) and cobalt(II) complexes with tris-azinyl analogues, including compounds structurally related to the target molecule, has expanded the understanding of coordination chemistry and material properties. These studies contribute to the development of materials with specific electronic and magnetic properties, demonstrating the broad applications of such compounds in material science (Cook et al., 2013).
Agrochemical and Plant Growth Research
Investigations into compounds containing pyrazine and pyridine moieties have also found applications in agrochemical research and plant growth enhancement. For example, the synthesis of enaminones as building blocks for substituted pyrazoles has shown promising antitumor and antimicrobial activities, along with plant growth-stimulating effects (Riyadh, 2011).
Pharmaceutical Intermediates and Sensor Development
The exploration of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has led to the synthesis of novel compounds with potential applications as pharmaceutical intermediates and in sensor technology. These studies underscore the versatility of such compounds in creating sensors for ions and other molecules, further broadening the scope of their scientific applications (Ibrahim & Behbehani, 2014).
Propriétés
IUPAC Name |
2-[[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-13-18(21-9-8-20-13)23-10-14(11-23)12-24-17(25)3-2-16(22-24)15-4-6-19-7-5-15/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIDOSSJNIOJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CC(C2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2683104.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683106.png)
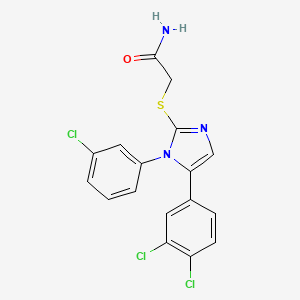
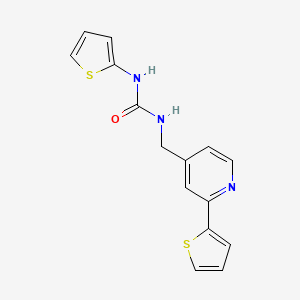
![[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2683109.png)
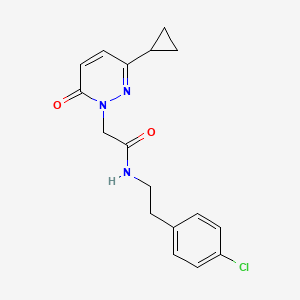

![2-(propan-2-yl)-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2683114.png)
![2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2683116.png)
![benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate](/img/structure/B2683119.png)
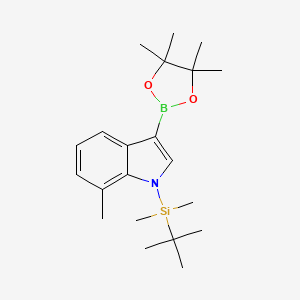
![3-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2683123.png)

